ethyl 5-[(2H-1,3-benzodioxol-5-yl)methyl]-2-(furan-2-amido)-4-methylthiophene-3-carboxylate
Description
This compound is a thiophene-based derivative with a complex substitution pattern. Its core structure includes a thiophene ring substituted at positions 2, 3, 4, and 3. Key functional groups include:
- Position 3: An ethyl carboxylate (–COOEt), enhancing solubility in organic solvents and enabling esterase-sensitive drug delivery applications.
- Position 4: A methyl group (–CH₃), contributing to steric bulk and hydrophobicity.
The compound’s synthesis likely involves Gewald’s multicomponent reaction, a well-established method for 2-aminothiophenes . Modifications at position 5 (benzodioxolylmethyl) and position 2 (furan-2-amido) suggest tailored design for bioactivity, possibly targeting enzymes or receptors with hydrophobic or aromatic binding pockets.
Properties
IUPAC Name |
ethyl 5-(1,3-benzodioxol-5-ylmethyl)-2-(furan-2-carbonylamino)-4-methylthiophene-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19NO6S/c1-3-25-21(24)18-12(2)17(10-13-6-7-14-16(9-13)28-11-27-14)29-20(18)22-19(23)15-5-4-8-26-15/h4-9H,3,10-11H2,1-2H3,(H,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NHCLOBXSCLYOIJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC(=C1C)CC2=CC3=C(C=C2)OCO3)NC(=O)C4=CC=CO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19NO6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 5-[(2H-1,3-benzodioxol-5-yl)methyl]-2-(furan-2-amido)-4-methylthiophene-3-carboxylate typically involves multi-step organic reactions. The process begins with the preparation of the benzodioxole and furan intermediates, followed by their coupling with the thiophene derivative. Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as dimethylformamide (DMF).
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors, automated synthesis equipment, and rigorous purification techniques such as column chromatography and recrystallization.
Chemical Reactions Analysis
Types of Reactions
Ethyl 5-[(2H-1,3-benzodioxol-5-yl)methyl]-2-(furan-2-amido)-4-methylthiophene-3-carboxylate undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific functional groups involved and the reaction conditions. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols or alkanes.
Scientific Research Applications
Ethyl 5-[(2H-1,3-benzodioxol-5-yl)methyl]-2-(furan-2-amido)-4-methylthiophene-3-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.
Industry: Utilized in the development of new materials and as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of ethyl 5-[(2H-1,3-benzodioxol-5-yl)methyl]-2-(furan-2-amido)-4-methylthiophene-3-carboxylate involves its interaction with specific molecular targets and pathways. This compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Similar Compounds
To contextualize this compound, we compare its structure, synthesis, and properties with analogous thiophene derivatives.
Table 1: Structural and Functional Comparison
Key Observations :
Substitution at Position 2: The target compound’s furan-2-amido group distinguishes it from simpler substituents like –NH₂ or –S– in other derivatives. This group may enhance binding to biological targets (e.g., kinases or GPCRs) due to its hydrogen-bond acceptor/donor capabilities . Compounds with thioxo or benzylidene groups (e.g., ) prioritize electron-withdrawing or conjugated systems, altering redox properties.
Position 5 Substitution :
- The benzodioxolylmethyl group in the target compound provides a fused aromatic system, increasing lipophilicity (logP) compared to phenyl or acetyl substituents . This could improve blood-brain barrier penetration or membrane affinity.
- Derivatives with 4-bromophenyl or 2-methoxyphenyl groups () emphasize halogen bonding or methoxy-driven solubility, respectively.
Synthetic Routes :
- Most analogs, including the target compound, derive from Gewald’s reaction (ketone + nitrile + sulfur), but post-functionalization (e.g., benzodioxolylmethyl addition) requires additional steps like Friedel-Crafts alkylation or amide coupling .
Hydrogen Bonding: The furan-2-amido group introduces two H-bond acceptors (amide oxygen, furan oxygen), contrasting with –NH₂ or –S– groups in other compounds. Steric Effects: The methyl group at position 4 minimizes steric hindrance, unlike bulkier substituents in thiazolo-pyrimidine derivatives .
Biological Activity
Ethyl 5-[(2H-1,3-benzodioxol-5-yl)methyl]-2-(furan-2-amido)-4-methylthiophene-3-carboxylate is a complex organic compound that has garnered attention for its potential biological activities. This article will explore its biological activity, including mechanisms, case studies, and relevant research findings.
Chemical Structure
The compound has the following chemical structure:
- IUPAC Name : this compound
- Molecular Formula : C21H19NO6S
- CAS Number : 3661988
Structural Features
The compound features several key moieties:
- Benzodioxole : Known for its antioxidant properties.
- Furan : Associated with various biological activities, including anti-inflammatory effects.
- Thioether : Contributes to the compound's overall stability and reactivity.
Antioxidant Activity
Research indicates that compounds similar to this compound exhibit significant antioxidant properties. The benzodioxole moiety is particularly noted for its ability to scavenge free radicals, which can prevent oxidative stress in biological systems .
Anticancer Properties
Studies have reported that compounds within the same structural class demonstrate cytotoxic effects against various cancer cell lines. For example, chalcones derived from similar scaffolds have shown potent activity against HeLa cervical cancer cells, with IC50 values indicating effective inhibition of cell proliferation .
Case Study: Chalcone Derivatives
A study on chalcone derivatives revealed that specific substitutions on the benzodioxole structure enhanced anticancer activity. The incorporation of furan and thiophene rings was found to improve the selectivity and potency against cancer cells while minimizing toxicity to normal cells .
The mechanism by which this compound exerts its biological effects may involve:
- Inhibition of Key Enzymes : Similar compounds have been shown to inhibit enzymes like monoamine oxidase (MAO), which can influence neurotransmitter levels and offer neuroprotective effects .
- Modulation of Signaling Pathways : Interaction with various cellular receptors may lead to altered signaling pathways associated with cell survival and apoptosis.
Summary of Biological Activities
Pharmacokinetics
Pharmacokinetic studies on similar compounds indicate a favorable distribution profile, suggesting that this compound may also exhibit efficient absorption and bioavailability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
